Cyclohexylmethanamine;hydrobromide
Description
Contextualizing Cyclohexylmethanamine Hydrobromide's Role in Contemporary Chemical Science
In modern chemical research, cyclohexylmethanamine and its salts are recognized for their utility as versatile synthetic intermediates. The cyclohexyl group provides a bulky, lipophilic, and conformationally well-defined scaffold that is desirable in the design of molecules for medicinal chemistry and materials science. The primary amine group offers a reactive handle for a wide array of chemical modifications.
The role of the hydrobromide salt is intrinsically linked to the applications of the parent amine. In many synthetic procedures, the amine is prepared and then converted to a salt, such as the hydrobromide or hydrochloride, to allow for easy isolation from a reaction mixture and for stable storage. For instance, in the multi-step synthesis of complex molecules, isolating an intermediate amine as its hydrobromide salt can be a key purification step acs.org.
Research has shown the incorporation of the cyclohexylmethanamine moiety into a variety of advanced molecular architectures. It is a component in the synthesis of potent enzyme inhibitors and ligands for N-heterocyclic carbene (NHC)-stabilized ruthenium nanoparticles used in catalysis. acs.orgrsc.org In medicinal chemistry, derivatives of cyclohexylmethanamine have been investigated for their potential as σ1 receptor ligands, which have implications for developing treatments for neurological disorders and for cancer therapy. researchgate.net The compound also serves as a structural component in the development of novel herbicides, where it forms part of an aminoisothiazolamide scaffold that inhibits lysyl-tRNA synthetase. nih.gov In these advanced applications, the use of the pure, stable hydrobromide salt is essential for ensuring the reliability and reproducibility of the synthetic outcomes.
| Property | Value |
| Chemical Formula | C₇H₁₆BrN |
| Parent Compound | Cyclohexylmethanamine |
| Parent Formula | C₇H₁₅N |
| Compound Type | Amine Salt |
| Appearance | Typically a crystalline solid |
Historical Trajectories of Research Involving Cyclohexylmethanamine and its Salts
The study of simple aliphatic and alicyclic amines like cyclohexylmethanamine is rooted in the foundational development of organic chemistry. Early research on primary amines focused on understanding their fundamental reactivity. This included classic reactions such as condensations with aldehydes and ketones, acylation, and reactions with nitrous acid. quora.comdss.go.th The carbylamine reaction, for example, is a classic test for primary amines involving their reaction with chloroform (B151607) and a base. quora.com
The practice of converting amines into their mineral acid salts (hydrochlorides and hydrobromides) is a long-standing technique in organic chemistry. This method was developed to address the often poor stability, volatility, and difficult handling characteristics of free amines. By converting the basic amine into a salt, chemists could produce a stable, non-volatile, crystalline solid that is easier to purify through recrystallization and weigh accurately for subsequent reactions.
Historically, the use of cyclohexylmethanamine would have been in the context of exploring the scope of these fundamental amine reactions. As synthetic methodologies became more sophisticated, the focus shifted from simply cataloging reactions to utilizing these building blocks for constructing more complex and functional molecules. The hydrobromide salt would have been an integral, if often unstated, part of this work, representing the standard method for handling the amine intermediate.
Evolution of Academic Research Paradigms Pertaining to Cyclohexylmethanamine Hydrobromide
The academic research paradigm surrounding cyclohexylmethanamine and its salts has evolved significantly from fundamental reactivity studies to highly targeted, function-oriented synthesis. Initially, research would have centered on exploring its basic chemical properties and reaction capabilities, such as its inability to undergo acetylation under certain "green" conditions using potassium carbonate and ethyl acetate. researchgate.net
The contemporary paradigm, however, views cyclohexylmethanamine not just as a simple amine, but as a specific structural motif to be incorporated into rationally designed molecules with predetermined functions. This shift is evident in several advanced research areas:
Medicinal Chemistry: Researchers now specifically select the cyclohexylmethanamine scaffold for its steric and lipophilic properties to optimize ligand-receptor binding. Its derivatives have been synthesized and evaluated for high affinity at σ1 receptors, demonstrating potential for developing novel analgesic and antitumor agents. researchgate.net It has also been used as a fragment in the synthesis of potent renin inhibitors. acs.org
Materials Science and Catalysis: The amine is used to create complex ligands for metal catalysts. For example, it is a starting material for synthesizing ligands that stabilize ruthenium nanoparticles, which are then used as versatile catalysts in one-pot oxidation and hydrogenation reactions. rsc.org
Agrochemicals: In a clear example of modern, target-driven research, the N-(cyclohexylmethyl) group was identified as a key feature in a new class of herbicides. The moiety is part of a molecule designed to specifically inhibit a crucial plant enzyme, lysyl-tRNA synthetase. nih.gov
In this modern context, Cyclohexylmethanamine hydrobromide is not merely a stored version of the amine but a purified, well-characterized precursor. Its use ensures the high purity and stability required for complex, multi-step syntheses where the final properties of the target molecule are highly dependent on the integrity of its constituent building blocks. The evolution reflects a broader trend in chemical science toward precision, control, and the rational design of functional molecules.
| Research Application Area | Specific Use of Cyclohexylmethanamine Moiety | Citation |
| Medicinal Chemistry | Synthesis of σ1 receptor antagonists for potential analgesic and antitumor activity. | researchgate.net |
| Medicinal Chemistry | Fragment in the synthesis of potent, orally active renin inhibitors. | acs.org |
| Catalysis | Precursor for ligands used to stabilize ruthenium nanoparticles for hydrogenation reactions. | rsc.org |
| Agrochemicals | Structural component of a novel herbicidal lead structure targeting lysyl-tRNA synthetase. | nih.gov |
| Reaction Mechanism Studies | Substrate in studies of photocatalytic C–H alkoxylation reactions. | rsc.org |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
cyclohexylmethanamine;hydrobromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.BrH/c8-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEXWMLYXHXELS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN.Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Advancements for Cyclohexylmethanamine Hydrobromide
Classical and Modern Synthetic Routes to Cyclohexylmethanamine Precursors
The synthesis of the parent amine, cyclohexylmethanamine, is a critical first step. This can be achieved through various classical and modern organic chemistry reactions, primarily involving the formation of the crucial carbon-nitrogen bond.
Direct amination of cyclohexylmethane derivatives represents a straightforward approach to forming the target amine. One of the primary methods in this category is the nucleophilic substitution reaction.
Nucleophilic Substitution: This method involves the reaction of a cyclohexylmethyl halide, such as cyclohexylmethyl bromide, with an amine source. A common approach is the SN2 reaction with ammonia (B1221849) to directly yield cyclohexylmethanamine. askfilo.com While effective, this reaction can sometimes lead to over-alkylation, producing secondary and tertiary amines. The use of specific amination agents or reaction conditions can help to control the selectivity of the reaction. Other amination processes have been developed for related cycloaliphatic structures, which can be adapted for this synthesis. google.comjustia.com
Hydrogenation and reductive amination are powerful and widely used techniques for amine synthesis, often providing high yields and selectivity. These methods typically start from carbonyl compounds or nitriles.
Hydrogenation of Cyclohexanecarbonitrile (B123593): A prominent route involves the reduction of cyclohexanecarbonitrile. This nitrile precursor can be synthesized from cyclohexanone (B45756) through various methods. scirp.org The subsequent hydrogenation of the nitrile group to a primary amine is a highly efficient transformation. Catalytic hydrogenation is central to this process, with various catalysts being employed. google.com Recent advancements have seen the use of non-precious metal catalysts, such as nano-Co2P, which can effectively catalyze the hydrogenation of nitriles like cyclohexanecarbonitrile to the corresponding primary amine under mild conditions, such as low hydrogen pressure. osaka-u.ac.jp
Reductive Amination: This is arguably one of the most flexible and common methods for synthesizing amines. masterorganicchemistry.comyoutube.com The process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia for a primary amine) to form an intermediate imine, which is then reduced in situ to the desired amine. For cyclohexylmethanamine, the starting material would be cyclohexanecarboxaldehyde (B41370). A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com This one-pot procedure is highly efficient and avoids the issue of multiple alkylations often seen in direct alkylation methods. purdue.edugoogle.com
Table 1: Comparison of Synthetic Routes to Cyclohexylmethanamine
| Route | Precursor | Key Reagents | Advantages | Potential Challenges | References |
| Nucleophilic Substitution | Cyclohexylmethyl bromide | Ammonia (NH₃) | Direct, one-step reaction. | Potential for over-alkylation (formation of di- and tri-substituted amines). | askfilo.com |
| Nitrile Hydrogenation | Cyclohexanecarbonitrile | H₂, Metal Catalyst (e.g., Raney Nickel, nano-Co2P) | High yield and selectivity, clean reaction. | Requires synthesis of the nitrile precursor. | google.comosaka-u.ac.jp |
| Reductive Amination | Cyclohexanecarboxaldehyde | Ammonia (NH₃), Reducing Agent (e.g., NaBH₃CN) | High flexibility, one-pot procedure, avoids over-alkylation. | Requires synthesis of the aldehyde precursor. | masterorganicchemistry.comyoutube.compurdue.edu |
Formation of Cyclohexylmethanamine Hydrobromide: Acid-Base Chemistry and Crystallization Techniques
Once the free base, cyclohexylmethanamine, is synthesized, it is converted into its hydrobromide salt. This process involves a straightforward acid-base reaction followed by controlled crystallization to ensure high purity and yield.
The conversion of the basic cyclohexylmethanamine to its hydrobromide salt is achieved through protonation with hydrobromic acid (HBr).
A general and effective method involves reacting the amine with hydrogen bromide gas. mdpi.com The amine is typically dissolved in a non-polar solvent in which it is soluble, such as diethyl ether. Gaseous HBr is then bubbled through the solution. The resulting ammonium (B1175870) salt, cyclohexylmethanamine hydrobromide, is generally insoluble in the non-polar solvent and precipitates out of the solution as it forms. mdpi.com This method allows for a clean and efficient salt formation process.
The isolation and purification of the hydrobromide salt are critical for obtaining a high-quality final product. Crystallization is the primary technique used for this purpose.
Solvent Selection: The choice of solvent is crucial. The product is often recrystallized from a solvent in which it has high solubility at elevated temperatures but low solubility at room temperature or below. Ethanol (B145695) is a commonly used solvent for the crystallization of amine hydrobromide salts. google.com
Purification Steps: To improve the purity of the final product, several washing steps can be incorporated. Washing an aqueous solution of the hydrobromide salt prior to the final isolation can remove water-soluble impurities. acs.org After the initial precipitation, the crystalline salt is typically filtered and washed with a solvent in which it is insoluble, such as diethyl ether or n-pentane, to remove any unreacted starting materials or residual acid. mdpi.com The purified crystals are then dried under a vacuum to remove any remaining solvent. google.com
Table 2: Crystallization and Purification Parameters
| Parameter | Method/Solvent | Purpose | References |
| Salt Formation | Reaction with gaseous HBr in diethyl ether | Efficient precipitation of the hydrobromide salt from the reaction mixture. | mdpi.com |
| Recrystallization Solvent | Ethanol | Purification of the crude salt based on temperature-dependent solubility. | google.com |
| Washing Solvents | Diethyl ether, n-Pentane | Removal of non-polar impurities and unreacted reagents from the final crystalline product. | mdpi.com |
| Aqueous Washing | Washing of an aqueous hydrobromide solution | Removal of water-soluble impurities before final crystallization. | acs.org |
| Drying | Under vacuum | Removal of residual solvents to obtain a pure, dry final product. | google.com |
Asymmetric Synthesis and Stereochemical Control in Cyclohexylmethanamine Derivatives
While cyclohexylmethanamine itself is not chiral, the introduction of substituents on the cyclohexane (B81311) ring or the methyl group can create chiral centers. The control of stereochemistry in the synthesis of such derivatives is a significant area of modern organic synthesis. chiralpedia.com
The principles of asymmetric synthesis are vital for producing enantiomerically pure compounds, which is particularly important in fields like medicinal chemistry. mdpi.com Methodologies for asymmetric synthesis often rely on the use of chiral catalysts, chiral auxiliaries, or enzymes to direct the formation of one enantiomer over the other. chiralpedia.com
For derivatives of cyclohexylmethanamine, asymmetric synthesis could be approached in several ways:
Asymmetric Hydrogenation: If a precursor with a carbon-carbon double bond in the ring is used, asymmetric hydrogenation with a chiral catalyst could establish the stereocenters on the ring.
Chiral Auxiliaries: A chiral auxiliary could be attached to the molecule, directing the stereochemical outcome of a subsequent reaction, and then be removed.
Catalytic Asymmetric Amination: Advanced catalytic systems could be employed for the direct enantioselective amination of a suitable precursor.
While specific, detailed procedures for the asymmetric synthesis of substituted cyclohexylmethanamine are specialized, the synthesis of related chiral structures, such as N-benzyl-1-cyclohexylmethanamine, demonstrates the applicability of these principles. rrscientific.com The development of such synthetic routes is crucial for accessing specific stereoisomers of more complex cyclohexylmethanamine derivatives.
Green Chemistry Principles Applied to Cyclohexylmethanamine Hydrobromide Synthesis
The synthesis of specialty chemicals, including amine hydrobromide salts, is increasingly scrutinized through the lens of green chemistry. This approach encourages the development of chemical processes that are environmentally benign, economically viable, and safe. dergipark.org.trscientificupdate.com The principles of green chemistry, such as waste prevention, atom economy, use of safer solvents, energy efficiency, and catalysis, provide a framework for assessing and improving the synthesis of cyclohexylmethanamine hydrobromide. ijsetpub.comresearchgate.net The focus lies on the formation of the parent amine, cyclohexylmethanamine, as the subsequent hydrobromide salt formation is typically a straightforward acid-base reaction with high atom economy.
The primary industrial routes to cyclohexylmethanamine are the reductive amination of cyclohexanecarboxaldehyde and the hydrogenation of cyclohexanecarbonitrile. Applying green chemistry principles to these pathways offers significant opportunities for sustainable production.
Reductive Amination of Cyclohexanecarboxaldehyde
Reductive amination is a powerful method for amine synthesis that converts a carbonyl group into an amine via an imine intermediate. wikipedia.org This technique is often favored in green chemistry because it can be performed catalytically in one-pot reactions under mild conditions, which eliminates the need for intermediate purification steps and reduces waste. wikipedia.orgrsc.org
Key green advantages of this route include:
One-Pot Synthesis: Combining the aldehyde, ammonia, and a reducing agent in a single vessel streamlines the process, minimizes solvent and energy usage, and reduces waste generation associated with isolating intermediates. rsc.orgseqens.com
Catalytic Reduction: The use of catalytic hydrogenation (e.g., with H2 gas and a metal catalyst like palladium, platinum, or nickel) is a green alternative to stoichiometric reducing agents. acsgcipr.org Hydrogen is an ideal reductant as its only byproduct is water (if any), leading to a high atom economy. rsc.org Research into non-precious metal catalysts, such as those based on molybdenum or cobalt, further enhances the sustainability profile by moving away from rare and expensive metals. rsc.orgrsc.org
Safer Reducing Agents: When catalytic hydrogenation is not feasible, the choice of hydride reducing agent is critical. Sodium borohydride (B1222165) is considered a greener option than other complex hydrides due to its lower cost, safer handling, and more environmentally friendly nature. acsgcipr.orgscispace.com The development of systems like sodium borohydride on silica (B1680970) gel provides a convenient and efficient method for reductive amination at room temperature. scispace.com
Table 1: Comparison of Green Aspects in Reductive Amination Methods for Amine Synthesis
acsgcipr.orgscispace.comrsc.org| Method | Reducing Agent | Typical Conditions | Key Green Advantage | Citation |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ Gas with Metal Catalyst (e.g., Pd, Pt, Ni) | Mild temperature and pressure | High atom economy; avoids stoichiometric reagents; H₂ is a clean reductant. | |
| Hydride Reduction | Sodium Borohydride (NaBH₄) with Silica Gel | Room temperature in THF | Uses an inexpensive, safe, and environmentally benign reducing agent; mild conditions. | |
| One-Pot Mo-Catalyzed Reaction | H₂ Gas with Molybdenum Sulfide Cluster | Homogeneous reaction in THF | Atom-efficient; uses a non-noble metal catalyst; one-pot procedure from nitro compounds to secondary amines. |
Hydrogenation of Cyclohexanecarbonitrile
The direct hydrogenation of nitriles to primary amines represents a highly atom-efficient pathway, as all atoms from the reactants are incorporated into the final product. rsc.org This method is a cornerstone of green industrial synthesis for amines.
Advancements in this area focus on:
Catalyst Selectivity and Efficiency: The choice of catalyst is crucial for selectively producing the primary amine (cyclohexylmethanamine) while avoiding the formation of secondary and tertiary amine byproducts. Rhodium on carbon (Rh/C) has been shown to be highly selective for producing secondary amines from aliphatic nitriles, whereas both Pd/C and Rh/C can selectively produce secondary amines from cyclohexanecarbonitrile. acs.org More recently, nano-sized cobalt phosphide (B1233454) (nano-Co₂P) has emerged as a highly efficient, air-stable, and reusable heterogeneous catalyst for nitrile hydrogenation under mild conditions, including ambient hydrogen pressure. rsc.org This use of earth-abundant metals is a significant step towards more sustainable chemical production. rsc.org
Mild Reaction Conditions: Modern catalysts allow for hydrogenation to occur at lower temperatures and pressures (even as low as 1 atm H₂), significantly reducing the energy demands and hazards associated with high-pressure reactions. rsc.orgresearchgate.net
Greener Solvents: Performing the hydrogenation in environmentally benign solvents like water further enhances the green credentials of the process. researchgate.net
Table 2: Catalyst Performance in the Hydrogenation of Nitriles for Amine Synthesis
acs.orgacs.orgrsc.orgresearchgate.net| Catalyst | Conditions | Solvent | Key Feature | Citation |
|---|---|---|---|---|
| Palladium on Carbon (Pd/C) | Ordinary H₂ pressure, 25–60 °C | Cyclohexane | Effective for aromatic and cyclohexanecarbonitrile hydrogenation to secondary amines. | |
| Rhodium on Carbon (Rh/C) | Ordinary H₂ pressure, 25–60 °C | Cyclohexane | Highly selective for secondary amine formation from various nitriles. | |
| Nano-sized Cobalt Phosphide (nano-Co₂P) | Can operate at 1 bar H₂, 130 °C | Various | Earth-abundant metal catalyst; high activity and reusability; promotes ambient pressure hydrogenation. | |
| Palladium Nanoparticles (Pd-NPs) | 1 atm H₂ | Water | High efficiency under mild conditions in an aqueous medium; catalyst is recyclable. |
Emerging Green Technologies
Beyond optimizing existing routes, emerging technologies offer new possibilities for the sustainable synthesis of cyclohexylmethanamine.
Biocatalysis: The use of enzymes, such as imine reductases or transaminases, represents a frontier in green chemistry. acsgcipr.orgmdpi.com These biocatalysts operate under very mild aqueous conditions, offering unparalleled selectivity and minimizing hazardous waste. While specific enzymes for cyclohexylmethanamine synthesis are an area for development, the principles of biocatalysis offer a highly sustainable future pathway. seqens.commdpi.com
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters, improve safety, and can lead to higher yields and purity compared to batch processes. ijsetpub.comseqens.com Integrating catalytic systems into flow reactors could enable a highly efficient, automated, and waste-minimizing synthesis of cyclohexylmethanamine.
Mechanistic Elucidation of Chemical Transformations Involving Cyclohexylmethanamine Hydrobromide
Reaction Kinetics and Thermodynamic Profiles of Reactions
The study of reaction kinetics provides insight into the rates of chemical transformations, while thermodynamics describes the energy changes associated with them. For reactions involving cyclohexylmethanamine hydrobromide, these parameters are essential for predicting reaction feasibility and optimizing conditions.
A primary amine like cyclohexylmethanamine is a nucleophile, meaning it can donate its lone pair of electrons to an electrophile. msu.edu However, in its hydrobromide salt form, the amine group is protonated (C₆H₁₁CH₂NH₃⁺Br⁻), rendering it non-nucleophilic. For the amine to react as a nucleophile, it must first be deprotonated, typically by adding a base. The kinetics of such reactions are therefore highly dependent on the concentration and strength of the base used.
Consider the common Sₙ2 reaction where the amine displaces a leaving group from an alkyl halide. The rate of this reaction is dependent on the concentrations of both the free amine and the alkyl halide. msu.edu
Rate = k[C₆H₁₁CH₂NH₂][Alkyl Halide]
The thermodynamic profile of these reactions is governed by the relative stability of reactants, transition states, and products. The formation of the ammonium (B1175870) salt as a byproduct is a key thermodynamic consideration. libretexts.org The stability of host-guest complexes, for example between cucurbiturils and cyclohexylmethylamine, has been studied, with measured complexation-free energies in the range of -6 to -7 kcal/mol, indicating a spontaneous and favorable interaction. researchgate.net While specific thermodynamic data for many reactions of cyclohexylmethanamine hydrobromide are not extensively tabulated in the literature, they can be estimated using computational methods or by analogy to similar amine reactions. nih.gov
Table 1: Illustrative Thermodynamic Data for a Hypothetical Amination Reaction
| Parameter | Value (Illustrative) | Significance |
| ΔG (Gibbs Free Energy) | < 0 | The reaction is spontaneous under standard conditions. |
| ΔH (Enthalpy) | < 0 | The reaction is exothermic, releasing heat. |
| ΔS (Entropy) | Variable | Can be positive or negative depending on the number of molecules in reactants vs. products. |
This table provides a conceptual overview. Actual values are reaction-dependent.
Investigation of Reaction Pathways and Intermediates
A reaction mechanism describes the sequence of elementary steps that transform reactants into products, often involving transient intermediates. pearson.com For primary amines like cyclohexylmethanamine, several key reaction pathways are notable.
One of the most characteristic reactions of primary amines is their reaction with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and HCl). quora.com This reaction proceeds through a diazotization mechanism. The primary amine initially forms an N-nitrosamine, which then tautomerizes and dehydrates to form a diazonium ion (C₆H₁₁CH₂N₂⁺). This intermediate is highly unstable for aliphatic amines and rapidly decomposes, losing N₂ gas to form a primary carbocation (C₆H₁₁CH₂⁺). quora.comquora.com This carbocation is a key reactive intermediate that can undergo several subsequent reactions:
Substitution: Attack by a nucleophile, such as water, to form an alcohol (cyclohexylmethanol). stackexchange.comquora.com
Elimination: Loss of a proton to form an alkene.
Rearrangement: A 1,2-hydride shift can lead to a more stable tertiary carbocation, which then reacts to form rearranged products. quora.com
Figure 1: Proposed reaction pathway for the reaction of cyclohexylmethanamine with nitrous acid. The initial amine is converted to an unstable diazonium ion, which loses nitrogen gas to form a primary carbocation. This intermediate can then be trapped by water to yield the major alcohol product or undergo rearrangement.Detecting and characterizing short-lived intermediates is key to confirming a proposed reaction mechanism. Techniques like electrospray ionization mass spectrometry (ESI-MS) are powerful tools for identifying reactive intermediates in solution. unibo.it In the context of amine catalysis, ESI-MS has been used to observe putative intermediates like iminium ions and hemiaminals. unibo.it
For reactions involving cyclohexylmethanamine hydrobromide, spectroscopic methods could be employed as follows:
Nuclear Magnetic Resonance (NMR): While direct observation of highly reactive intermediates like carbocations is difficult, NMR can be used to analyze stable products and deduce the mechanistic pathway. Isotopic labeling can enhance NMR studies. mdpi.com
Mass Spectrometry (MS): ESI-MS can be used to detect protonated intermediates or complexes present in the reaction mixture, providing direct evidence for species like iminium ions or aminols (the intermediate in imine formation). unibo.itiucr.org
Infrared (IR) Spectroscopy: IR can monitor the disappearance of the amine N-H stretches and the appearance of new functional groups (e.g., C=O in an amide, O-H in an alcohol), providing kinetic and structural information. rsc.org The interaction of amines with CO₂ has been studied using IR, noting characteristic shifts in the CO₂ bending frequency upon complexation. mdpi.com
Table 2: Spectroscopic Techniques for Intermediate Probing
| Technique | Observable Species / Information | Relevance to Cyclohexylmethanamine Reactions |
| ESI-MS | Iminium ions, aminols, protonated intermediates | Directly confirms key intermediates in iminium catalysis or reactions with carbonyls. unibo.it |
| NMR | Stable final products, isotopically labeled positions | Determines product structures to infer the preceding mechanism (e.g., rearrangement). nih.gov |
| IR | Disappearance/appearance of functional groups (N-H, C=O, O-H) | Tracks the progress of reactions like acylation or diazotization. rsc.org |
| UV-Vis | Chromophoric intermediates (e.g., semiquinone in enzyme-catalyzed reactions) | Useful for studying specific enzyme-catalyzed oxidations of amines. nih.gov |
Isotope labeling is a definitive method for elucidating reaction mechanisms. By replacing an atom with its heavier, stable isotope (e.g., ¹⁴N with ¹⁵N, or ¹H with ²H/deuterium), its path through a reaction can be traced. nih.govacs.org
For instance, to confirm the mechanism of a reaction involving the amine group, one could synthesize ¹⁵N-labeled cyclohexylmethanamine. Analyzing the mass of the final products would confirm whether the nitrogen atom was retained or eliminated. researchgate.net This has been used to develop methods for the late-stage isotopic exchange of primary amines, converting ¹⁴N-amines to their valuable ¹⁵N-isotopologues. acs.org
Deuterium (B1214612) labeling is used to probe kinetic isotope effects (KIEs). If a C-H bond is broken in the rate-determining step of a reaction, replacing that hydrogen with deuterium will typically slow the reaction down. This effect has been used to study nucleophilic substitution reactions and electrochemical hydrogen isotope exchange in amines. cdnsciencepub.comnih.gov
Catalytic Mechanisms in Reactions Catalyzed by or Involving Cyclohexylmethanamine Hydrobromide
Primary amine salts can function as organocatalysts. thieme-connect.com In the presence of an acid co-catalyst, primary amines can react with α,β-unsaturated carbonyl compounds to form electrophilic iminium ion intermediates. researchgate.net This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack. This strategy is central to many asymmetric reactions, including Michael additions and Diels-Alder reactions. unibo.itresearchgate.net Although cyclohexylmethanamine itself is achiral, it can be used in combination with chiral acids to induce enantioselectivity. thieme-connect.com
Conversely, cyclohexylmethanamine can be a substrate in reactions catalyzed by transition metals. For example, ruthenium complexes have been shown to catalyze the dehydrogenation of 1-cyclohexylmethanamine to produce cyclohexanecarbonitrile (B123593). arabjchem.org Nickel salts can also catalyze the C-H activation of primary amines for cyclization reactions. rsc.org
Advanced Spectroscopic Techniques for Structural Characterization and Dynamic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structure in solution. For cyclohexylmethanamine hydrobromide, a combination of one-dimensional and multidimensional NMR techniques provides a comprehensive picture of its atomic connectivity and spatial arrangement.
Multidimensional NMR for Complex Structure Determination
While 1D NMR spectra (¹H and ¹³C) provide initial information on the chemical environments of the protons and carbons, complex spin systems and signal overlap, particularly in the aliphatic region of the cyclohexyl ring, necessitate the use of two-dimensional (2D) NMR experiments. Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are pivotal in assembling the molecular framework.
A ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For cyclohexylmethanamine hydrobromide, this would show correlations between the methine proton on the cyclohexyl ring (C1-H) and its adjacent methylene (B1212753) protons (C2-H and C6-H), as well as between the methylene protons of the CH₂NH₃⁺ group and the C1-H proton. This allows for the tracing of the proton network throughout the aliphatic system.
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. This is particularly useful for assigning the carbon signals of the cyclohexane (B81311) ring, which often have similar chemical shifts. By combining the information from COSY and HSQC spectra, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Table 1: Predicted ¹H and ¹³C NMR Data for Cyclohexylmethanamine Hydrobromide in D₂O
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
| C1 | 35.5 | 1.85 | m |
| C2, C6 | 30.0 | 1.70 (ax), 1.30 (eq) | m |
| C3, C5 | 25.0 | 1.60 (ax), 1.20 (eq) | m |
| C4 | 24.5 | 1.50 (ax), 1.10 (eq) | m |
| CH₂ | 48.0 | 2.95 | d |
| NH₃⁺ | - | 7.50 | br s |
Note: The chemical shifts are predicted based on data for analogous cyclohexylamine (B46788) derivatives and known substituent effects. Actual experimental values may vary.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of materials in the solid phase, where techniques like X-ray crystallography may be challenging or where amorphous states exist. For cyclohexylmethanamine hydrobromide, ssNMR can be used to study polymorphism, the existence of different crystalline forms, which can have distinct physical properties.
¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR technique that enhances the signal of low-abundance nuclei like ¹³C and averages out anisotropic interactions to provide higher resolution spectra. acs.orgacs.org Differences in the ¹³C chemical shifts between different polymorphic forms can indicate variations in molecular conformation and packing within the crystal lattice. acs.orgacs.org
Furthermore, ssNMR can probe the local environment of the bromide counter-ion through ⁷⁹Br or ⁸¹Br NMR. Although these are quadrupolar nuclei which typically give broad signals, their line shapes and quadrupolar coupling constants are sensitive to the symmetry of their surroundings and the nature of the hydrogen bonding with the ammonium (B1175870) group. researchgate.net
Dynamic NMR for Conformational and Exchange Processes
The cyclohexane ring is known to undergo conformational exchange between two chair forms. In cyclohexylmethanamine hydrobromide, this process can be studied using dynamic NMR (DNMR) spectroscopy. researchgate.net At room temperature, this exchange is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons.
By lowering the temperature, the rate of ring inversion can be slowed down to the point where separate signals for the axial and equatorial protons of the cyclohexane ring become observable. The temperature at which these signals coalesce can be used to determine the energy barrier for the chair-chair interconversion. This provides valuable thermodynamic information about the conformational flexibility of the molecule.
Proton exchange of the ammonium (NH₃⁺) protons with residual water in the solvent can also be studied. This exchange is often rapid, leading to a broad singlet for the NH₃⁺ protons. The rate of this exchange can be influenced by factors such as temperature and pH.
Mass Spectrometry (MS) for Elucidating Molecular Transformations
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to four or more decimal places). bioanalysis-zone.comalevelchemistry.co.uksavemyexams.com This allows for the determination of the exact mass of the molecular ion of cyclohexylmethanamine. From the exact mass, the elemental composition of the molecule can be unequivocally determined, confirming its molecular formula. bioanalysis-zone.comalevelchemistry.co.uksavemyexams.com This is a crucial step in the identification of a new compound.
Table 2: High-Resolution Mass Spectrometry Data for Cyclohexylmethanamine
| Ion | Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
| [M+H]⁺ | C₇H₁₆N⁺ | 114.1283 | 114.1281 |
Note: The measured exact mass is a hypothetical value for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the protonated molecular ion of cyclohexylmethanamine, [M+H]⁺), which is then subjected to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern provides a "fingerprint" of the molecule, revealing details about its structure.
For protonated cyclohexylmethanamine, the fragmentation is expected to be dominated by cleavages of the bonds adjacent to the nitrogen atom and within the cyclohexyl ring. Common fragmentation pathways for amines include the loss of small neutral molecules.
Table 3: Predicted MS/MS Fragmentation of Protonated Cyclohexylmethanamine ([C₇H₁₅NH]⁺)
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
| 114.1 | 97.1 | NH₃ | Cyclohexylmethyl cation |
| 114.1 | 83.1 | CH₃NH₂ | Cyclohexyl cation |
| 114.1 | 55.1 | C₄H₈ | C₃H₅NH₃⁺ |
Note: The fragmentation pattern is predicted based on general principles of amine fragmentation and has not been experimentally verified for this specific compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a fundamental tool for the qualitative and quantitative analysis of molecular structures. spectroscopyonline.com These methods probe the vibrational modes of a molecule, which are sensitive to the chemical environment, bonding, and molecular symmetry. renishaw.comimperial.ac.uk For Cyclohexylmethanamine hydrobromide, these techniques are crucial for identifying its characteristic functional groups and understanding the influence of the hydrobromide salt formation on the molecular vibrations.
The infrared spectrum of an amine salt is distinctly different from that of the corresponding free amine. The protonation of the amine group to form an ammonium salt (R-NH3+) leads to significant changes in the vibrational frequencies, particularly those associated with the N-H bonds. spectroscopyonline.comcdnsciencepub.com
The IR spectrum of a primary amine salt like Cyclohexylmethanamine hydrobromide is expected to exhibit several characteristic absorption bands. A very broad and intense envelope due to N-H stretching vibrations of the NH3+ group is typically observed in the region of 3200 to 2800 cm⁻¹. spectroscopyonline.com This broadness arises from strong intermolecular hydrogen bonding between the ammonium group and the bromide anion (N-H⁺---Br⁻). cdnsciencepub.com Superimposed on this broad envelope, one can expect to see the sharper C-H stretching vibrations of the cyclohexyl and methylene groups in the 3000-2850 cm⁻¹ range. spectroscopyonline.com
Furthermore, primary amine salts show characteristic N-H bending vibrations. An asymmetric bending mode typically appears in the 1625-1560 cm⁻¹ region, while a symmetric bending mode is found between 1550 and 1500 cm⁻¹. spectroscopyonline.com These peaks are generally less intense than the N-H stretching bands. spectroscopyonline.com The formation of the salt can also influence the vibrations of the rest of the molecule, though to a lesser extent.
Raman spectroscopy provides complementary information to IR spectroscopy. imperial.ac.uk While IR spectroscopy is more sensitive to polar functional groups with large dipole moment changes during vibration, Raman spectroscopy is more sensitive to non-polar, symmetric vibrations. imperial.ac.uk Therefore, the C-C stretching vibrations of the cyclohexane ring and the C-H bending modes would be prominent in the Raman spectrum. The N-H stretching and bending vibrations are also Raman active and can provide additional structural information. The low-frequency region of the Raman spectrum can offer insights into the lattice vibrations of the crystalline salt. nih.gov
To illustrate the expected vibrational modes, the following table summarizes the characteristic IR absorption frequencies for primary amine salts, based on general literature values and data for the closely related compound, cyclohexylamine hydrochloride. spectroscopyonline.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity | Notes |
| N-H⁺ Stretch | 3200 - 2800 | Strong, Very Broad | Broad envelope due to strong hydrogen bonding. Often overlaps with C-H stretching bands. |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium to Strong | Arising from the cyclohexyl and methylene groups. Appear as sharper peaks on the broad N-H⁺ stretch. |
| N-H⁺ Asymmetric Bend | 1625 - 1560 | Medium | Characteristic of primary amine salts. |
| N-H⁺ Symmetric Bend | 1550 - 1500 | Medium | Characteristic of primary amine salts. |
| C-H Bend (Scissoring) | 1470 - 1450 | Medium | From CH₂ groups in the cyclohexane ring. |
| C-C Stretch | ~1200 - 800 | Weak to Medium | Skeletal vibrations of the cyclohexane ring. |
In situ vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful process analytical technology (PAT) for real-time monitoring of chemical reactions. researchgate.netnih.gov This technique allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling and analysis. nih.gov
For reactions involving Cyclohexylmethanamine hydrobromide, such as its formation from cyclohexylmethanamine and hydrobromic acid, or its use as a reactant in further chemical transformations, in situ FTIR can provide invaluable kinetic and mechanistic information. By monitoring the characteristic absorption bands of the amine (e.g., N-H stretching of the free amine) and the ammonium salt (e.g., the broad N-H⁺ stretching envelope), the progress of the salt formation can be followed in real-time. researchgate.netnih.gov
The use of a fiber-optic coupled FTIR-ATR (Attenuated Total Reflection) probe is particularly advantageous for in situ monitoring. researchgate.net The probe can be directly immersed in the reaction mixture, providing a continuous stream of spectral data. This allows for the precise determination of reaction endpoints, the identification of any transient intermediates, and the optimization of reaction conditions.
The following table outlines a hypothetical example of how in situ FTIR could be used to monitor the formation of Cyclohexylmethanamine hydrobromide.
| Reaction Stage | Expected Key Spectral Changes (FTIR) | Interpretation |
| Start of Reaction | Appearance of strong, sharp N-H stretching bands of the free amine (e.g., ~3400-3300 cm⁻¹). | Presence of starting material, Cyclohexylmethanamine. |
| During Reaction | Decrease in the intensity of the free amine N-H stretching bands. Concomitant increase in a broad, intense N-H⁺ stretching envelope (3200-2800 cm⁻¹). | Conversion of the free amine to the hydrobromide salt. |
| End of Reaction | Disappearance of the free amine N-H stretching bands. Stabilization of the N-H⁺ stretching envelope intensity. | Complete formation of Cyclohexylmethanamine hydrobromide. |
Chiroptical Spectroscopies for Enantiomeric Purity and Absolute Configuration (e.g., CD, ORD)
Cyclohexylmethanamine is a chiral molecule, existing as a pair of enantiomers. Chiroptical spectroscopic techniques, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for determining the enantiomeric purity and absolute configuration of such chiral compounds. libretexts.orgnih.govnumberanalytics.comwikipedia.org These techniques are based on the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. jasco-global.com A CD spectrum is only observed for chiral molecules and provides information about the stereochemical environment of the chromophores. nih.gov For a pair of enantiomers, the CD spectra are mirror images of each other. nih.gov This property allows for the quantitative determination of enantiomeric excess (% ee) in a mixture of enantiomers. A plot of the CD signal intensity at a specific wavelength versus the known % ee of a series of standards typically yields a linear relationship, which can then be used to determine the enantiomeric purity of an unknown sample. nih.govhindsinstruments.com
Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.orgnumberanalytics.comwikipedia.org The resulting ORD curve can also be used to characterize chiral molecules. The shape and sign of the ORD curve, particularly the Cotton effect (anomalous dispersion in the region of a chromophore's absorption band), are related to the absolute configuration of the molecule. libretexts.orgnumberanalytics.com
For Cyclohexylmethanamine, which lacks a strong chromophore in the near-UV region, derivatization with a chromophoric auxiliary may be necessary to obtain a strong CD or ORD signal. However, the amine group itself can exhibit weak electronic transitions that may be detectable by modern sensitive instrumentation. The absolute configuration can often be determined by comparing the experimentally measured CD or ORD spectrum with spectra predicted by quantum chemical calculations. nih.gov
The table below summarizes the principles and applications of CD and ORD for the analysis of chiral Cyclohexylmethanamine.
| Technique | Principle | Primary Application for Cyclohexylmethanamine | Key Findings |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. jasco-global.com | Determination of enantiomeric purity (% ee). nih.govhindsinstruments.com | The CD signal is directly proportional to the enantiomeric excess. Mirror-image spectra for the two enantiomers. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. numberanalytics.comwikipedia.org | Determination of absolute configuration. libretexts.orgnumberanalytics.com | The sign of the Cotton effect in the ORD curve can be correlated with the absolute stereochemistry of the chiral center. |
Computational Chemistry and Theoretical Modeling of Cyclohexylmethanamine Hydrobromide Systems
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations solve the electronic Schrödinger equation to provide detailed information about molecular structure and energetics.
The electronic structure dictates the fundamental chemical and physical properties of cyclohexylmethanamine hydrobromide. In this system, the primary components are the cyclohexylmethanaminium cation ([C₆H₁₁CH₂NH₃]⁺) and the bromide anion (Br⁻).
DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), would be employed to optimize the geometry of the ion pair. Analysis of the resulting wavefunction would reveal key electronic properties. The positive charge in the cation is not solely on the nitrogen atom but is delocalized across the aminomethyl group. Natural Bond Orbital (NBO) analysis can quantify this charge distribution and describe the key bonding interactions, including the strong N-H⁺···Br⁻ ionic hydrogen bond.
Table 5.1: Predicted Electronic Properties of Cyclohexylmethanaminium Cation (Illustrative) Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. Values are hypothetical and for illustrative purposes.
| Property | Predicted Value | Description |
| HOMO Energy | -7.8 eV | Highest Occupied Molecular Orbital energy, related to ionization potential. |
| LUMO Energy | +1.5 eV | Lowest Unoccupied Molecular Orbital energy, related to electron affinity. |
| HOMO-LUMO Gap | 9.3 eV | Indicates high kinetic stability and low reactivity. |
| Dipole Moment | 2.5 D | Reflects the charge separation within the cation. |
| NBO Charge on N | -0.85 e | Natural Bond Orbital charge on the nitrogen atom, showing charge delocalization. |
| NBO Charge on Br⁻ | -0.98 e | NBO charge on the bromide anion, indicating a strong ionic character. |
Quantum chemical calculations are highly effective at predicting spectroscopic data, which serves as a "fingerprint" for the molecule. Following a geometry optimization, a vibrational frequency analysis can be performed. q-chem.comq-chem.com This calculation yields the harmonic frequencies corresponding to the molecule's vibrational modes. These theoretical frequencies can be scaled by an empirical factor to achieve excellent agreement with experimental Infrared (IR) and Raman spectra. scirp.org For cyclohexylmethanamine hydrobromide, key predicted vibrational modes would include the N-H stretching frequencies (shifted by hydrogen bonding to the bromide), C-H stretching of the cyclohexyl ring, and various bending and torsional modes.
The conformational landscape of the cyclohexyl ring is a critical aspect. Like cyclohexane (B81311) itself, the ring in cyclohexylmethanamine exists predominantly in a chair conformation. The aminomethyl group can be in either an equatorial or an axial position. Ab initio and DFT calculations on the analogous cyclohexylamine (B46788) have shown that the equatorial conformer is generally more stable than the axial one due to reduced steric hindrance. researchgate.netcore.ac.uk A potential energy surface scan, varying the dihedral angle of the C-C-C-N backbone, would reveal the energy barriers between these conformers.
Table 5.2: Predicted Vibrational Frequencies for Equatorial Cyclohexylmethanaminium (Illustrative) Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory. Frequencies are unscaled.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| N-H Symmetric Stretch | 3250 | Stretching of the ammonium (B1175870) N-H bonds, red-shifted due to H-bonding. |
| C-H Asymmetric Stretch | 2980 | Asymmetric stretching of C-H bonds on the cyclohexane ring. |
| C-H Symmetric Stretch | 2890 | Symmetric stretching of C-H bonds on the cyclohexane ring. |
| CH₂ Scissoring | 1450 | Bending motion of the methylene (B1212753) bridge. |
| C-N Stretch | 1150 | Stretching of the carbon-nitrogen bond. |
| Ring Breathing Mode | 850 | Collective expansion/contraction of the cyclohexane ring. |
Theoretical chemistry can map out entire reaction pathways, providing mechanistic insights that are difficult to obtain experimentally. By locating transition states (first-order saddle points on the potential energy surface) and connecting them to reactants and products via Intrinsic Reaction Coordinate (IRC) calculations, a complete reaction energy profile can be constructed.
For cyclohexylmethanamine hydrobromide, a relevant theoretical study would be the modeling of its formation via the acid-base reaction between cyclohexylmethanamine and hydrogen bromide. Another potential study could involve the Sₙ2 reaction of the amine with an alkyl halide, where computational methods could predict the activation energy barrier and reaction thermodynamics. For instance, DFT studies have been used to investigate the elimination of HBr from similar bromoalkanes. researchgate.net
Molecular Dynamics (MD) Simulations for Condensed Phase Behavior
While quantum chemistry excels at describing single molecules, Molecular Dynamics (MD) simulations are used to model the behavior of large ensembles of molecules, such as in liquids or solids. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, governed by a force field (see section 5.3), to predict macroscopic properties from microscopic interactions.
For cyclohexylmethanamine hydrobromide, MD simulations would be invaluable for understanding its behavior in an aqueous solution. A simulation box would be constructed containing one or more ion pairs and a large number of explicit water molecules. After an equilibration period, the simulation would reveal details about the solvation structure. Radial Distribution Functions (RDFs) could be calculated to show the average distance and coordination number of water molecules around the ammonium headgroup and the bromide anion. researchgate.net These simulations would also provide dynamic properties like diffusion coefficients and can be used to explore the process of ion-pairing versus dissociation in solution. aip.org
Force Field Development and Parameterization for Cyclohexylmethanamine Hydrobromide
MD simulations rely on force fields, which are sets of equations and parameters that define the potential energy of a system as a function of its atomic coordinates. uiuc.edu Common force fields like AMBER, CHARMM, and OPLS include parameters for standard biomolecules, but specialized molecules like cyclohexylmethanamine hydrobromide may require bespoke parameterization for high-accuracy simulations. nih.gov
The parameterization process involves defining atom types, bond lengths, angles, dihedral angles, and non-bonded (van der Waals and electrostatic) parameters. Dihedral parameters are particularly important for capturing the conformational preferences of the cyclohexyl ring and the aminomethyl sidechain. These parameters are often derived by fitting the force field's potential energy to high-level quantum chemical calculations of conformational energies and rotational barriers. acs.orgnih.gov Electrostatic parameters (partial atomic charges) can be derived from the electrostatic potential calculated via quantum mechanics. For ionic species, ensuring the correct treatment of charge and its interaction with polar solvents like water is critical for accurate simulations. researchgate.net
Machine Learning and Artificial Intelligence Applications in Chemical Discovery
Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing chemical and materials research by enabling rapid prediction of molecular properties without the need for expensive experiments or computationally intensive simulations. researchgate.netpku.edu.cn
For a molecule like cyclohexylmethanamine hydrobromide, ML models could be trained to predict a wide range of properties. Using a large database of known amines, a model could predict its pKa, solubility, or even its potential biological activity. nih.govresearchgate.net These models often use molecular descriptors derived from the chemical structure (e.g., fingerprints) or from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges) as input features. acs.org
Crystallographic Analysis and Solid State Chemistry of Cyclohexylmethanamine Hydrobromide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SC-XRD) is a premier technique for the unambiguous determination of a molecule's three-dimensional structure at an atomic level. ceitec.czfzu.cz The analysis involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The subsequent diffraction pattern, consisting of a unique set of reflections, is collected and analyzed to build a model of the atomic arrangement within the crystal's unit cell. fzu.czuol.de
The initial step in SC-XRD analysis is the determination of the crystal's fundamental crystallographic parameters. The positions and symmetry of the diffraction spots allow for the assignment of the crystal system (e.g., monoclinic, orthorhombic) and the specific space group, which describes the symmetry elements present in the structure. uhu-ciqso.es Concurrently, the dimensions of the unit cell—the smallest repeating unit of the crystal lattice—are precisely measured.
While specific experimental data for Cyclohexylmethanamine Hydrobromide is not available, a typical data table for a simple organic salt would resemble the following hypothetical example:
| Parameter | Hypothetical Value |
| Empirical Formula | C₇H₁₆NBr |
| Formula Weight | 194.11 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.94 |
| b (Å) | 12.27 |
| c (Å) | 10.55 |
| β (°) | 98.33 |
| Volume (ų) | 888.9 |
| Z (molecules/unit cell) | 4 |
| Density (calculated) (g/cm³) | 1.449 |
In the crystal lattice of Cyclohexylmethanamine Hydrobromide, the primary forces holding the structure together are strong electrostatic interactions and hydrogen bonds. The positively charged cyclohexylmethanaminium cation (C₆H₁₁CH₂NH₃⁺) and the negatively charged bromide anion (Br⁻) are organized in a specific, repeating pattern.
SC-XRD analysis provides the precise conformation of the molecule as it exists in the solid state. For Cyclohexylmethanamine Hydrobromide, this involves determining the geometry of the cyclohexane (B81311) ring and the orientation of the aminomethyl substituent.
The six-membered cyclohexane ring is expected to adopt a non-planar chair conformation, as this is the most stable arrangement that minimizes both angle and torsional strain. youtube.com The analysis would confirm this and provide detailed geometric parameters, such as bond lengths and angles within the ring. A key finding would be the orientation of the -CH₂NH₃⁺ substituent, which can occupy either an axial or an equatorial position on the chair conformer. youtube.com The equatorial position is generally more stable for a bulky substituent, as it minimizes steric hindrance with axial hydrogens on the same side of the ring. researchgate.net The specific conformation observed in the crystal is a result of the balance between these intramolecular steric effects and the optimizing of intermolecular hydrogen bonding and packing forces.
Powder X-ray Diffraction (PXRD) for Phase Identification and Purity Assessment
Powder X-ray diffraction (PXRD) is a complementary and more rapid technique used to analyze polycrystalline samples, or powders. nihs.go.jp In this method, a sample containing a vast number of randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted intensity versus the diffraction angle (2θ).
This pattern serves as a unique "fingerprint" for a specific crystalline phase. sci-hub.sencl.ac.uk For Cyclohexylmethanamine Hydrobromide, PXRD is an essential tool for:
Phase Identification: The experimental PXRD pattern can be compared against a database or a pattern calculated from single-crystal data to confirm the identity of the synthesized material. ncl.ac.uk
Purity Assessment: The technique is highly sensitive to the presence of crystalline impurities. If the starting materials have not fully reacted or if side products have formed, their characteristic diffraction peaks will appear in the pattern of the bulk sample, indicating its impurity. smith.edu
Polymorphism and Pseudopolymorphism Studies
Polymorphism is the ability of a solid material to exist in more than one crystalline form or phase. ncl.ac.uk These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physical properties like stability, solubility, and melting point. Pseudopolymorphism refers to different crystal forms that arise from the incorporation of solvent molecules into the crystal lattice (solvates or hydrates).
While no polymorphs of Cyclohexylmethanamine Hydrobromide have been reported, studies to investigate their potential existence would be a standard part of a thorough solid-state characterization. Different crystallization conditions (e.g., varying solvents, temperatures, or cooling rates) could potentially yield different crystalline forms.
Techniques such as PXRD are instrumental in identifying polymorphism. Each polymorph would produce a distinct powder pattern. ncl.ac.uk Should different forms be discovered, they would be further characterized by methods like thermal analysis (e.g., Differential Scanning Calorimetry) and spectroscopy to determine their relative stabilities and transition points. If a new form is suitable, single-crystal X-ray diffraction would be employed to fully solve its structure and understand the precise differences in molecular packing and conformation that define it as a unique polymorph.
Investigation of Solid-State Phase Transitions
Solid-state phase transitions are transformations from one crystalline form to another in response to changes in temperature or pressure. mdpi.com For organic salts like cyclohexylmethanamine hydrobromide, these transitions are often associated with changes in the conformational freedom and ordering of the organic cation within the crystal lattice. worldscientific.comresearchgate.net
Spectroscopic methods, including infrared (IR) and Raman spectroscopy, are also powerful tools for investigating phase transitions in such systems. worldscientific.com Changes in the vibrational modes of the cyclohexylmethanamine cation, particularly those associated with the N-H bonds and the cyclohexyl ring, can provide insights into the changes in molecular environment and symmetry across a phase transition.
Co-crystallization and Salt Cocrystal Formation Studies
Co-crystallization has emerged as a significant strategy in crystal engineering to modify the physicochemical properties of solid materials, including salts. bohrium.comacs.orgnih.gov A co-crystal is a multi-component crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. nih.gov In the context of cyclohexylmethanamine hydrobromide, which is an ionic salt, the formation of a "salt cocrystal" is a more accurate description. This involves the co-crystallization of the salt with a neutral guest molecule, often referred to as a coformer. acs.org
The primary driving force for the formation of salt cocrystals with amine hydrohalides is the ability of the halide anion to act as a potent hydrogen bond acceptor. acs.org In the crystal structure of cyclohexylmethanamine hydrobromide, the bromide anion will be involved in hydrogen bonding with the protonated amine group (N⁺-H···Br⁻). However, the bromide ion may have additional capacity to accept hydrogen bonds from other donor molecules.
A common strategy for forming cocrystals of amine salts is to introduce strong hydrogen bond donors, such as carboxylic acids, that can interact with the underutilized hydrogen bond acceptor sites of the halide ion. acs.orgacs.org This leads to the formation of robust supramolecular synthons, which are predictable patterns of intermolecular interactions.
The selection of a suitable coformer is crucial for successful co-crystal design. Factors to consider include the pKa difference between the amine and the coformer (to avoid proton transfer and the formation of a new salt), and the geometric and chemical complementarity of the molecules. Screening for co-crystals can be performed through various methods, including solution-based techniques like slow evaporation of a solution containing both the salt and the coformer, and solid-based methods like grinding the two components together.
The resulting salt cocrystals of cyclohexylmethanamine hydrobromide could exhibit modified properties such as solubility, stability, and hygroscopicity compared to the pure salt.
Crystal Growth Mechanisms and Control
The growth of high-quality single crystals is essential for definitive crystallographic analysis and for the investigation of anisotropic physical properties. The growth of organic salt crystals like cyclohexylmethanamine hydrobromide from solution is governed by the principles of nucleation and subsequent growth, which are influenced by factors such as supersaturation, temperature, solvent, and the presence of impurities. rsc.org
A common and effective method for growing single crystals of soluble organic salts is the slow evaporation of a saturated solution. rsc.org For cyclohexylmethanamine hydrobromide, suitable solvents would likely include polar protic solvents such as ethanol (B145695) or methanol, in which the salt has moderate solubility. The process involves dissolving the salt in the chosen solvent at a slightly elevated temperature to ensure saturation, followed by slow cooling or allowing the solvent to evaporate at a constant temperature. A slow rate of evaporation is crucial to limit the number of nucleation events and promote the growth of larger, well-defined crystals. acs.org
Another technique that can be employed is vapor diffusion. In this method, a solution of the salt is placed in a sealed container with a second, more volatile solvent in which the salt is less soluble. The gradual diffusion of the anti-solvent vapor into the salt solution reduces the salt's solubility, leading to a slow increase in supersaturation and subsequent crystal growth.
For less soluble organic salts, sublimation can be an effective method for crystal growth. bohrium.comacs.org This involves heating the solid under vacuum, causing it to sublime and then deposit as crystals on a cooler surface. The temperature gradient and the pressure are critical parameters that control the rate and quality of crystal growth. bohrium.com
The morphology of the resulting crystals is influenced by both the internal crystal structure and the external growth conditions. By carefully controlling these conditions, it is possible to influence the crystal habit and obtain crystals suitable for specific applications.
Crystallographic Data of an Analogous Compound
Table 1: Crystallographic Data for Cyclohexylamine (B46788) Hydrobromide iucr.org
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pca2₁ |
| a (Å) | 9.56 |
| b (Å) | 11.29 |
| c (Å) | 7.83 |
| Z | 4 |
The crystal structure of cyclohexylamine hydrohalides is described as a layer structure, with layers formed by the nitrogen and halide atoms. The cyclohexyl rings are attached to these layers. iucr.org A similar layered arrangement can be anticipated for cyclohexylmethanamine hydrobromide, with the bulkier cyclohexylmethanamine cations packed in a way that accommodates their size and shape while maintaining efficient packing and hydrogen bonding interactions.
Role in Advanced Organic Synthesis and Materials Precursor Chemistry
Cyclohexylmethanamine Hydrobromide as a Versatile Synthetic Building Block
As a foundational component in organic synthesis, cyclohexylmethanamine hydrobromide's utility stems from its primary amine group attached to a cyclohexyl ring. solubilityofthings.com This configuration is conducive to a multitude of chemical reactions. The primary amine is readily available for nucleophilic substitution and addition reactions, enabling its conversion into a wide array of derivatives such as amides, secondary and tertiary amines, and imines.
The cyclohexyl group, while largely unreactive, provides significant steric hindrance and increases the lipophilicity (fat-solubility) of the resulting molecules. These properties are crucial for influencing the physical characteristics of the final products, including their solubility and crystallinity. The stability of the hydrobromide salt makes it a preferred reagent over the more reactive and hygroscopic free amine. solubilityofthings.com
Derivatization Strategies for Novel Chemical Scaffolds and Functional Materials
The ability to easily modify cyclohexylmethanamine hydrobromide makes it a cornerstone for creating new chemical structures and functional materials. researchgate.net The primary amine acts as a reactive center for introducing diverse functional groups, which in turn allows for the construction of more elaborate molecular frameworks.
Key derivatization methods include reactions with electrophiles. For instance, acylating the amine with acid chlorides produces N-cyclohexylmethanamides. Similarly, reacting it with isocyanates or isothiocyanates yields ureas and thioureas, respectively. These derivatives are notable for their capacity to form strong hydrogen bonds, a property exploited in designing self-assembling molecular systems and specialized gels.
Furthermore, this compound is a valuable participant in multicomponent reactions, which allow for the efficient synthesis of complex molecules from simpler precursors. The steric influence of the cyclohexyl group can guide the stereochemistry of these reactions, offering control over the three-dimensional structure of the products. Research has shown that incorporating a cyclohexylmethylamino moiety can be a bioisosteric replacement for a benzylamino group, which proved relevant in the synthesis of compounds with high affinity for certain biological receptors. mdpi.com
Applications in Catalyst Design and Ligand Development (excluding clinical use)
In the realm of catalysis, the nitrogen atom in cyclohexylmethanamine is a key component in designing ligands for metal-based catalysts. solubilityofthings.com When integrated into larger, often chiral, molecules, these ligands can coordinate with metal centers and steer the activity and selectivity of catalytic processes.
A common application is in the synthesis of Schiff base ligands, which are formed by condensing cyclohexylmethanamine with aldehydes. These ligands, when complexed with transition metals, create catalysts for a variety of organic transformations. The bulky cyclohexyl group helps to create a specific chiral environment around the metal, facilitating enantioselective catalysis, where one mirror-image form of a product is preferentially produced.
Additionally, cyclohexylmethanamine can be anchored to solid supports like polymers to create heterogeneous catalysts. These are advantageous for industrial processes due to their ease of separation and potential for reuse, aligning with the principles of green chemistry. For example, ligands such as N,N-di(2-picolyl)cyclohexylmethylamine have been used to create palladium complexes for polymerization reactions. researchgate.net
Synthesis of Polymer Monomers and Macromolecular Architectures
The reactivity of cyclohexylmethanamine's primary amine allows it to function as a monomer in the creation of various polymers. solubilityofthings.comevitachem.com Through condensation polymerization with dicarboxylic acids, it can form polyamides. The inclusion of the cyclohexyl group in the polymer's backbone can enhance properties like thermal stability and mechanical strength.
It can also act as an initiator in the ring-opening polymerization of N-carboxyanhydrides, leading to polypeptides with a cyclohexylmethyl group at one end. Moreover, it can be used to modify existing polymers by reacting with electrophilic sites on the polymer chain, a technique known as post-polymerization modification. This process grafts the cyclohexylmethylamino group onto the polymer, altering its surface properties and reactivity. This versatility makes it a valuable tool in the development of new macromolecular structures. eventscloud.com
Interactive Data Table: Representative Reactions of Cyclohexylmethanamine
| Reactant | Reagent(s) | Product Type | Significance |
| Cyclohexylmethanamine | Acid Chloride | N-Cyclohexylmethanamide | Formation of stable amide bonds |
| Cyclohexylmethanamine | Isocyanate | Urea Derivative | Hydrogen-bonding capabilities |
| Cyclohexylmethanamine | Aldehyde/Ketone | Imine (Schiff Base) | Intermediate for secondary amines, ligand synthesis |
| Cyclohexylmethanamine | Dicarboxylic Acid | Polyamide | Polymer synthesis with enhanced properties |
| Cyclohexylmethanamine | Alkyl Halide | Secondary/Tertiary Amine | Introduction of further functional groups |
Coordination Chemistry of Cyclohexylmethanamine As a Ligand
Synthesis and Characterization of Metal Complexes with Cyclohexylmethanamine Ligands
The synthesis of metal complexes with cyclohexylmethanamine as a ligand can be achieved through several general methods, typically involving the reaction of a metal salt with the free base form of the ligand in a suitable solvent. If starting from the hydrobromide salt, a preliminary deprotonation step with a base is necessary to liberate the neutral amine for coordination.
A common synthetic route would involve dissolving the metal salt (e.g., chlorides, nitrates, or acetates of transition metals like Cu(II), Ni(II), Co(II), or Pd(II)) in a solvent such as ethanol (B145695) or methanol. impactfactor.orgjmchemsci.com A stoichiometric amount of cyclohexylmethanamine, either as a pure liquid or dissolved in the same solvent, is then added to the metal salt solution. The reaction mixture is often stirred at room temperature or gently heated under reflux to facilitate complex formation. sjpas.com The resulting metal complex may precipitate out of the solution upon formation or can be isolated by slow evaporation of the solvent. The products are then typically washed with a non-coordinating solvent to remove any unreacted starting materials and dried. For instance, the reaction of a metal(II) chloride with two equivalents of cyclohexylmethanamine would be expected to yield a complex with the general formula [M(C₆H₁₁CH₂NH₂)₂Cl₂].
Characterization of these newly synthesized complexes relies on a combination of analytical techniques to determine their composition, structure, and properties. Elemental analysis (C, H, N) is crucial for confirming the empirical formula and the metal-to-ligand ratio. Molar conductivity measurements in a suitable solvent can help determine whether the complexes are electrolytes or non-electrolytes, providing insight into whether anions (like chloride) are coordinated to the metal or exist as counter-ions. impactfactor.org
Table 1: Illustrative Characterization Data for a Hypothetical [M(C₆H₁₁CH₂NH₂)₂Cl₂] Complex
| Metal (M) | Color | Elemental Analysis (Found/Calculated %) | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) |
| Cu(II) | Blue | C: 44.0/44.1, H: 7.4/7.4, N: 7.3/7.3 | ~15 in nitromethane |
| Ni(II) | Green | C: 44.5/44.6, H: 7.4/7.5, N: 7.4/7.4 | ~12 in nitromethane |
| Pd(II) | Yellow | C: 40.0/40.1, H: 6.7/6.7, N: 6.7/6.7 | ~10 in nitromethane |
Note: The data in this table is hypothetical and serves as an example of typical characterization results for such complexes.
Donor Atom Interactions and Coordination Modes
The primary donor site in cyclohexylmethanamine is the nitrogen atom of the amine group, which possesses a lone pair of electrons available for coordination. As a monodentate ligand, it typically forms a single metal-nitrogen (M-N) bond. The presence of the bulky cyclohexyl group adjacent to the methylene (B1212753) spacer can exert significant steric hindrance around the metal center. This steric bulk can influence the coordination number of the metal ion, potentially favoring lower coordination numbers compared to less hindered amines.
The coordination of cyclohexylmethanamine is a classic example of a Lewis acid-base interaction, where the metal ion acts as the Lewis acid (electron pair acceptor) and the amine ligand as the Lewis base (electron pair donor). The strength of this interaction is dependent on several factors, including the nature of the metal ion (its size, charge, and electronegativity) and the solvent environment. In some cases, particularly with smaller or more sterically demanding metal centers, the cyclohexyl group may restrict the number of ligands that can fit around the metal.
Spectroscopic and Structural Properties of Coordination Compounds
Spectroscopic techniques are invaluable for elucidating the structure and bonding in cyclohexylmethanamine complexes.
Infrared (IR) Spectroscopy: Coordination of the amine to a metal center is expected to cause noticeable shifts in the IR spectrum. The N-H stretching vibrations, typically observed in the range of 3300-3500 cm⁻¹ for the free amine, are expected to shift to lower frequencies (red-shift) upon coordination due to the weakening of the N-H bonds as electron density is drawn towards the metal. impactfactor.org Similarly, the N-H bending vibrations (around 1600 cm⁻¹) would also be affected. The appearance of new absorption bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of M-N bonds. impactfactor.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand environment in diamagnetic complexes (e.g., with Pd(II) or Zn(II)). Upon coordination, the chemical shifts of the protons and carbons near the nitrogen atom, particularly the -CH₂- group, are expected to change significantly compared to the free ligand. tandfonline.com This is due to the alteration of the electronic environment upon bond formation with the metal. Variable-temperature NMR studies can also provide insights into the dynamics of the complexes in solution. nih.gov
UV-Visible Spectroscopy: For complexes of transition metals with d-electrons (e.g., Cu(II), Ni(II), Co(II)), UV-Vis spectroscopy is used to study the electronic transitions. The d-d transitions, which are typically weak and occur in the visible region, are sensitive to the coordination geometry and the nature of the ligands. The position and intensity of these bands can help in assigning the geometry of the complex (e.g., octahedral, tetrahedral, or square planar). nih.gov
Table 2: Expected Spectroscopic Data for a Hypothetical Diamagnetic [Pd(C₆H₁₁CH₂NH₂)₂Cl₂] Complex
| Technique | Free Ligand (C₆H₁₁CH₂NH₂) | Coordinated Ligand |
| IR (cm⁻¹) | ν(N-H): ~3370, 3290 | ν(N-H): ~3250, 3180 |
| δ(N-H): ~1600 | δ(N-H): ~1580 | |
| - | ν(M-N): ~450 | |
| ¹H NMR (ppm) | δ(-CH₂-): ~2.5 | δ(-CH₂-): Downfield shift to ~3.0 |
| δ(N-H): ~1.2 | δ(N-H): Broadened and shifted | |
| ¹³C NMR (ppm) | δ(-CH₂-): ~46 | δ(-CH₂-): Downfield shift |
Note: This data is illustrative and based on general trends observed for similar amine complexes.
Theoretical Investigations of Metal-Ligand Bonding and Electronic Structure
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for understanding the nature of the metal-ligand bond and the electronic structure of coordination compounds. researchgate.nettuwien.at For cyclohexylmethanamine complexes, DFT calculations can be employed to:
Optimize Geometries: Predict the most stable three-dimensional structure of the complex, including bond lengths and angles. These can be compared with experimental data from X-ray crystallography, if available.
Analyze the Metal-Ligand Bond: An energy decomposition analysis can partition the interaction energy into contributions from electrostatic attraction, Pauli repulsion, and orbital interactions. acs.org This provides a quantitative measure of the covalent and ionic character of the M-N bond. The interaction is expected to be primarily a σ-donation from the nitrogen lone pair to an empty orbital on the metal. researchgate.nettuwien.at
Calculate Spectroscopic Properties: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts, which can aid in the interpretation of experimental spectra. acs.org
Investigate Electronic Structure: The calculation of molecular orbitals (HOMO, LUMO) provides insights into the electronic properties and potential reactivity of the complexes. The HOMO is likely to have significant character from the nitrogen lone pair and metal d-orbitals, while the LUMO may be centered on the metal or other ligands. tuwien.at
Advanced Analytical Methodologies for Research and Development
Development and Validation of Chromatographic Separation Techniques
Chromatographic techniques are the cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into their individual components. The development of robust and reliable chromatographic methods is a critical step in the quality control of Cyclohexylmethanamine;hydrobromide.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile and thermally labile compounds. For this compound, a primary amine, reversed-phase HPLC (RP-HPLC) is a suitable approach. Method development for a related compound, (Cyclohexylmethyl)cyclohexylamine, provides a strong starting point for establishing an effective HPLC method. sielc.com
A typical RP-HPLC method for a cyclohexylamine (B46788) derivative would involve a C18 stationary phase. The mobile phase composition is a critical parameter to optimize for achieving adequate retention and resolution. A common mobile phase for such compounds consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, often with a pH modifier like phosphoric acid to ensure the analyte is in a consistent ionic state and to improve peak shape. sielc.com For mass spectrometry-compatible methods, a volatile acid like formic acid would be substituted for phosphoric acid. sielc.com
Table 1: Illustrative HPLC Parameters for Analysis of Cyclohexylamine Derivatives
| Parameter | Condition |
|---|---|
| Column | Newcrom R1 (C18) |
| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |
| Detection | UV-Vis or Mass Spectrometry (MS) |
This table is based on methods for structurally similar compounds and serves as a representative example.
Method validation would be performed in accordance with ICH guidelines to ensure the method is accurate, precise, specific, linear, and robust for its intended purpose.
Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC)
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (<2 µm) to achieve faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC. A UPLC method for this compound would offer considerable advantages in terms of throughput and efficiency. The principles of method development are similar to HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particle columns. For structurally related compounds, UPLC methods often utilize columns with 3 µm particles for rapid applications. sielc.com
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. As Cyclohexylmethanamine is a primary amine, direct analysis by GC can be challenging due to its polarity, which can lead to poor peak shape and column adsorption. To overcome these issues, derivatization is often employed. iu.eduresearchgate.netsigmaaldrich.comgcms.cz This process involves a chemical reaction to convert the polar amine into a less polar, more volatile derivative that is more amenable to GC analysis.
Common derivatizing reagents for primary amines include:
Acylating agents: such as trifluoroacetic anhydride (B1165640) (TFAA). iu.edu
Silylating agents: like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). iu.edusigmaaldrich.com
Chloroformates: for instance, propyl chloroformate. phenomenex.com
The choice of derivatizing reagent depends on the specific analytical requirements and the detector being used, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Chiral Chromatography for Enantiomeric Excess Determination
As Cyclohexylmethanamine possesses a chiral center, the separation of its enantiomers is crucial, as different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. Chiral chromatography is the primary technique for determining the enantiomeric excess (a measure of enantiomeric purity). mdpi.com
This is typically achieved using a chiral stationary phase (CSP) in an HPLC system. Polysaccharide-based CSPs are widely used for their broad applicability in separating a diverse range of chiral compounds, including amines. phenomenex.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral selector of the CSP, leading to different retention times.
Method development in chiral chromatography involves screening various CSPs and mobile phase compositions to achieve baseline separation of the enantiomers. Both normal-phase (using non-polar solvents like hexane (B92381) and an alcohol modifier) and reversed-phase conditions can be explored. phenomenex.comnih.gov
Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS, LC-NMR)
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a wealth of information for structural elucidation and impurity identification.
For this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful tool. Following chromatographic separation by LC, the analyte is introduced into the mass spectrometer, which provides information about its molecular weight and structure through fragmentation patterns. scielo.brncsu.edunih.govnih.govukm.my Electrospray ionization (ESI) is a common ionization technique for polar molecules like amines. Tandem mass spectrometry (MS/MS) experiments can be performed to further probe the structure of the parent ion and its fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable hyphenated technique. After separation on the GC column (often following derivatization), the mass spectrometer provides detailed structural information that can be used to identify and quantify the analyte and any related impurities. iu.edu The fragmentation patterns observed in the mass spectrum are characteristic of the molecule's structure.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a more specialized technique that provides detailed structural information of the analytes as they elute from the HPLC column. This can be particularly useful for the unambiguous identification of unknown impurities or degradation products.
Application of Green Analytical Chemistry Principles
Green analytical chemistry (GAC) aims to make analytical methods more environmentally friendly by reducing or eliminating the use of hazardous substances, minimizing waste generation, and reducing energy consumption. mdpi.comnrigroupindia.comresearchgate.netaustinpublishinggroup.com
For the analysis of this compound, several GAC principles can be applied:
Solvent Reduction and Replacement: UPLC, with its shorter run times and lower flow rates, significantly reduces solvent consumption compared to traditional HPLC. researchgate.net Furthermore, exploring the use of greener solvents, such as ethanol (B145695) or supercritical fluids like carbon dioxide in supercritical fluid chromatography (SFC), can further minimize the environmental impact. mdpi.com
Miniaturization: The use of smaller sample sizes and smaller analytical columns contributes to reduced solvent and reagent consumption. austinpublishinggroup.com
Waste Reduction: Automating analytical processes can lead to more efficient use of reagents and a reduction in waste. researchgate.net
The adoption of GAC principles not only benefits the environment but can also lead to more cost-effective and efficient analytical workflows in the pharmaceutical industry. acs.org
Advanced Calorimetric and Thermal Analysis for Solid-State Characterization
The solid-state properties of an API can significantly influence its stability, solubility, and bioavailability. Advanced calorimetric and thermal analysis techniques are essential for characterizing the solid form of this compound.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. southalabama.edupsu.edu This technique can be used to determine the melting point, enthalpy of fusion, and to identify polymorphic forms or the presence of solvates. For amine salts, DSC can reveal thermal events such as melting and decomposition. acs.orgresearchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. southalabama.edupsu.edu TGA is useful for determining the thermal stability of this compound and for quantifying the amount of residual solvents or water in the sample. For amine salts, TGA can indicate the temperature at which the amine volatilizes or the salt decomposes. researchgate.netresearchgate.net
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (Cyclohexylmethyl)cyclohexylamine |
| Acetonitrile |
| Phosphoric acid |
| Formic acid |
| Trifluoroacetic anhydride |
| N,O-bis(trimethylsilyl)trifluoroacetamide |
| Propyl chloroformate |
| Hexane |
| Ethanol |
Future Research and Emerging Opportunities for Cyclohexylmethanamine Hydrobromide
As a versatile chemical building block, cyclohexylmethanamine hydrobromide continues to attract interest for its potential in various scientific and industrial applications. Future research is poised to unlock novel functionalities and sustainable production methods by exploring its behavior under extreme conditions, its role in complex molecular architectures, and through the application of advanced synthesis and screening technologies.
Q & A
Q. What computational tools are recommended for predicting cyclohexylmethanamine hydrobromide’s ADMET properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
